

# Carpetimycin A: A Potent Beta-Lactamase Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Carpetimycin A*

Cat. No.: *B1242437*

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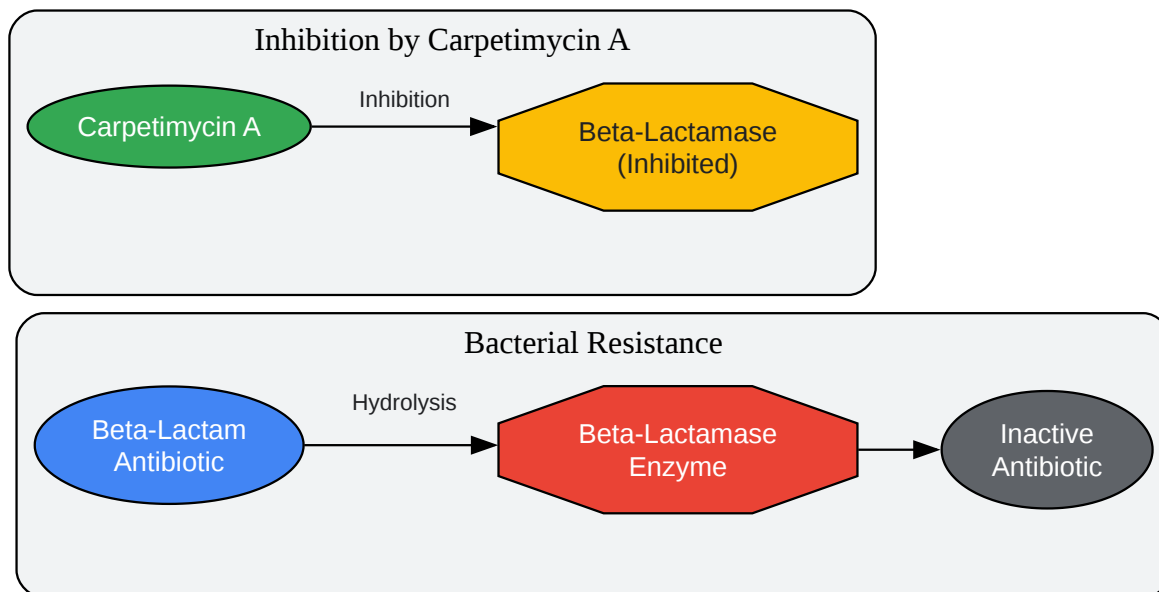
## Application Note

## Introduction

**Carpetimycin A** is a potent carbapenem antibiotic that exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. A key feature of **Carpetimycin A** is its strong inhibitory activity against a wide range of beta-lactamase enzymes. These enzymes are a primary mechanism of bacterial resistance to beta-lactam antibiotics, such as penicillins and cephalosporins. By inhibiting beta-lactamases, **Carpetimycin A** can restore the efficacy of these antibiotics when used in combination therapy. This document provides detailed information on the beta-lactamase inhibitory properties of **Carpetimycin A**, including its inhibitory kinetics and protocols for its evaluation.

## Mechanism of Action

**Carpetimycin A** functions as a potent inhibitor of beta-lactamase enzymes. These bacterial enzymes hydrolyze the amide bond in the beta-lactam ring of susceptible antibiotics, rendering them inactive. **Carpetimycin A**, itself a beta-lactam-containing molecule, acts as a substrate for these enzymes. However, upon binding to the active site of the beta-lactamase, it forms a stable acyl-enzyme intermediate that is slow to hydrolyze. This effectively sequesters the enzyme, preventing it from inactivating other beta-lactam antibiotics. This mechanism allows **Carpetimycin A** to act synergistically with other beta-lactam drugs.



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Caption: Mechanism of **Carpetimycin A** as a beta-lactamase inhibitor.

## Quantitative Data

**Carpetimycin A** has demonstrated potent inhibitory activity against a variety of beta-lactamases, including both penicillinases and cephalosporinases. The following tables summarize the 50% inhibitory concentrations (IC<sub>50</sub>) and kinetic parameters (K<sub>m</sub> and K<sub>i</sub>) of **Carpetimycin A** against several key enzymes.[1]

Table 1: IC<sub>50</sub> Values of **Carpetimycin A** against Various Beta-Lactamases[1]

Beta-Lactamase Type	Producing Organism	Substrate	IC50 (µg/ml)
Penicillinase	Staphylococcus aureus	Penicillin G	0.012
Penicillinase	Bacillus cereus	Penicillin G	0.006
Penicillinase (TEM-type)	Escherichia coli	Penicillin G	0.006
Cephalosporinase	Proteus vulgaris	Cephaloridine	0.003
Cephalosporinase	Enterobacter cloacae	Cephaloridine	0.003
Cephalosporinase	Pseudomonas aeruginosa	Cephaloridine	>100

Table 2: Kinetic Parameters of Beta-Lactamases for Penicillin G and **Carpetimycin A**[\[1\]](#)

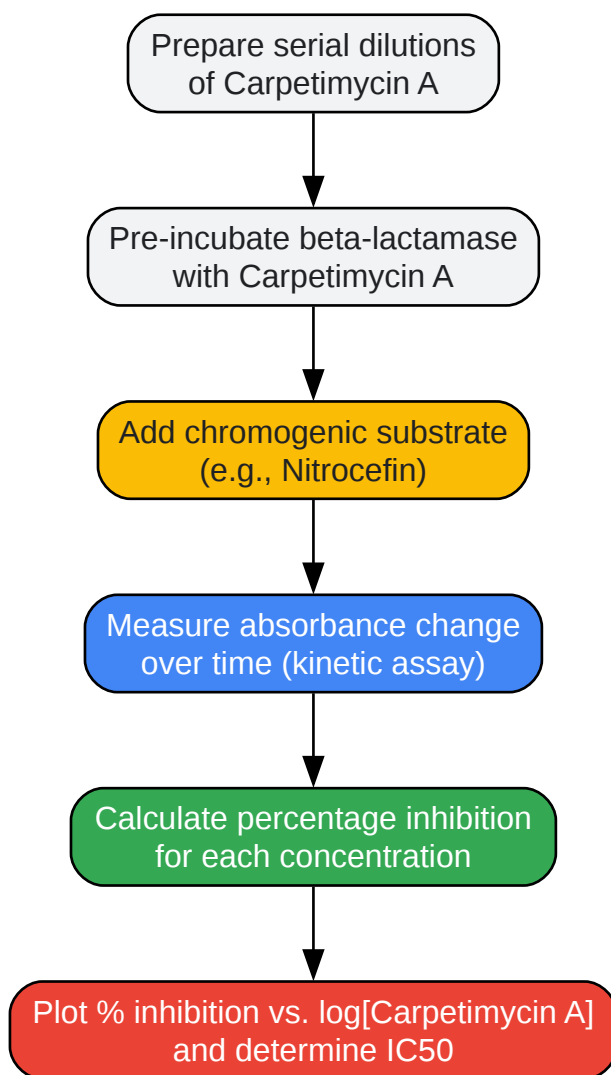
Enzyme Source	Substrate	K <sub>m</sub> (µM)	K <sub>i</sub> (µM)
Staphylococcus aureus	Penicillin G	20	-
Carpetimycin A	-	0.01	-
Bacillus cereus	Penicillin G	50	-
Carpetimycin A	-	0.0015	-
Escherichia coli (TEM)	Penicillin G	20	-
Carpetimycin A	-	0.0015	-

## Experimental Protocols

The following are detailed protocols for the assessment of **Carpetimycin A** as a beta-lactamase inhibitor.

## Protocol 1: Determination of IC<sub>50</sub> Values for Beta-Lactamase Inhibition

This protocol outlines the procedure for determining the concentration of **Carpetimycin A** required to inhibit 50% of the activity of a specific beta-lactamase.



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## References

- 1. journals.asm.org [journals.asm.org]
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